molecular formula C20H20BrN3O7S B2836752 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 868980-98-7

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2836752
CAS No.: 868980-98-7
M. Wt: 526.36
InChI Key: DLMSNKSTEDEQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a synthetic chemical compound of significant interest in neuroscience and biochemistry research, primarily for its role as a potent and selective inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase encoded by a gene located on chromosome 21, and its overexpression is implicated in the neurological pathologies observed in Down syndrome, including intellectual disability and early-onset Alzheimer's disease. The inhibition of DYRK1A has emerged as a promising therapeutic strategy for mitigating cognitive deficits . This compound functions by competitively binding to the ATP-binding site of the DYRK1A kinase domain, thereby suppressing its enzymatic activity and subsequent phosphorylation of downstream substrates. A key mechanism by which this inhibitor exerts its research utility is through the modulation of tau protein phosphorylation; DYRK1A phosphorylates tau at multiple residues, contributing to its aggregation into neurofibrillary tangles, a hallmark of Alzheimer's disease and other tauopathies . Consequently, this reagent is a critical tool for researchers investigating the molecular pathways linking DYRK1A to neurodegeneration, for validating DYRK1A as a drug target, and for screening campaigns aimed at discovering novel neuroprotective agents. Its application extends to cellular and biochemical assays designed to model aspects of Down syndrome and Alzheimer's disease, providing invaluable insights into disease etiology and potential intervention points.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O7S/c21-14-2-4-15(5-3-14)32(27,28)24-7-8-29-18(24)11-23-20(26)19(25)22-10-13-1-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMSNKSTEDEQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of an oxazolidinone derivative with a piperonyl compound under specific conditions. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler amine derivatives .

Scientific Research Applications

N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinone-based antibiotics. This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The target compound shares structural motifs with several classes of bioactive molecules:

Compound Key Functional Groups Molecular Weight (g/mol) Notable Substituents
Target Compound Ethanediamide, 1,3-benzodioxole, 4-bromobenzenesulfonyl, 1,3-oxazolidine ~565.3 (estimated) Bromobenzenesulfonyl (electron-withdrawing), benzodioxole (electron-rich aromatic)
N-(2H-1,3-Benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide Ethanediamide, 1,3-benzodioxole, tetrahydroquinoline ~437.5 Tetrahydroquinoline (basic nitrogen), benzodioxole
N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide (ICD) Indole carboxamide, biphenyl carbonyl ~385.4 Biphenyl (hydrophobic), indole (π-π stacking potential)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Benzamide, thiadiazole, acetylpyridine 414.49 Thiadiazole (planar heterocycle), acetylpyridine (hydrogen-bonding acceptor)

Key Observations :

  • The target compound’s 4-bromobenzenesulfonyl group distinguishes it from ICD and QOD, which lack sulfonyl moieties. This group may enhance binding to sulfhydryl enzymes (e.g., cysteine proteases) via covalent interactions .
  • Unlike thiadiazole derivatives (e.g., 8a), the target compound avoids planar heterocycles, possibly reducing intercalation-driven toxicity .

Yield and Purity Considerations :

  • Thiadiazole derivatives (e.g., 8a) achieve ~80% yields via reflux in acetic acid with ammonium acetate .
  • Ethanediamides like QOD report moderate yields (60–70%) due to steric hindrance from bulky substituents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves coupling the benzodioxolylmethyl amine with a 4-bromobenzenesulfonyl-oxazolidine precursor via amidation. Key steps include:

  • Step 1 : Activation of the oxalamide intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions.
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Analytical Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^{13}C NMR (e.g., benzodioxole protons at δ 6.7–6.9 ppm; sulfonyl group at δ 7.8–8.1 ppm) .

Q. How is the molecular structure of this compound characterized, and what tools are essential for confirmation?

  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, particularly the sulfonyl-oxazolidine linkage (S–O bond ~1.43 Å) and benzodioxole planarity.
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) validate electronic properties and predict reactive sites (e.g., sulfonyl group as an electrophilic center) .

Q. What preliminary biological screening assays are suitable for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against serine proteases or kinases (e.g., IC50_{50} determination via fluorogenic substrates).
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values compared to controls .
    • Data Interpretation : Cross-validate activity with structural analogs (e.g., replacing 4-bromophenyl with methoxy groups) to identify SAR trends .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Example : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH).
  • Resolution :

  • Standardize protocols (e.g., fixed ATP at 1 mM, pH 7.4 buffer).
  • Use isothermal titration calorimetry (ITC) to measure binding affinities independently .
    • Statistical Tools : Apply ANOVA to compare inter-laboratory variability .

Q. What strategies optimize the synthetic yield of the sulfonyl-oxazolidine intermediate?

  • Reaction Optimization :

ParameterOptimal ConditionYield Improvement
SolventDCM (dry)75% → 88%
CatalystDMAP (5 mol%)70% → 82%
Temperature0°C → RTReduced side products
  • Mechanistic Insight : The sulfonation step benefits from slow addition of 4-bromobenzenesulfonyl chloride to avoid dimerization .

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., falcipain-2 for antimalarial activity ). Key interactions:

  • Sulfonyl group forms hydrogen bonds with Arg86.
  • Benzodioxole π-stacks with Tyr75.
    • MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex (RMSD < 2.0 Å indicates stable binding) .

Q. What analytical techniques resolve structural ambiguities in derivatives?

  • Advanced NMR : 19^{19}F NMR (if fluorine substituents) or HSQC to assign quaternary carbons.
  • Mass Spectrometry : High-resolution ESI-MS to distinguish isomers (e.g., sulfonyl vs. sulfonamide regioisomers) .

Key Research Gaps

  • Metabolic Stability : No data on hepatic microsome stability or CYP450 interactions.
  • In Vivo Efficacy : Limited pharmacokinetic studies (e.g., bioavailability in rodent models).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.